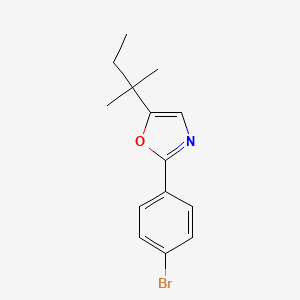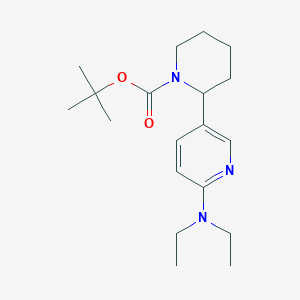
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle est un composé organique de formule moléculaire C18H30N3O2. Ce composé est un dérivé de la pipéridine et de la pyridine, présentant un groupe ester tert-butyle. Il est souvent utilisé comme intermédiaire en synthèse organique et a des applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation de la 6-(diéthylamino)pyridin-3-yl pipéridine.
Réaction avec le chloroformiate de tert-butyle : L’intermédiaire est ensuite mis à réagir avec le chloroformiate de tert-butyle en présence d’une base telle que la triéthylamine. Cette réaction forme le groupe ester tert-butyle.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle peut impliquer des réactions en lots à grande échelle avec des conditions optimisées pour maximiser le rendement et la pureté. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant du gaz hydrogène en présence d’un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle pyridine, où le groupe diéthylamino peut être remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Gaz hydrogène (H2), palladium sur carbone (Pd/C)
Substitution : Divers nucléophiles tels que les amines, les thiols et les halogénures
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé peut être utilisé dans l’étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe diéthylamino peut former des liaisons hydrogène et des interactions électrostatiques avec les enzymes ou les récepteurs, modulant leur activité. Le cycle pipéridine fournit une stabilité structurelle, tandis que le groupe ester tert-butyle améliore la lipophilie et la perméabilité membranaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(6-aminopyridin-3-yl)pipéridine-1-carboxylate de tert-butyle
- 4-(6-aminopyridin-3-yl)pipérazine-1-carboxylate de tert-butyle
Unicité
Le 2-(6-(diéthylamino)pyridin-3-yl)pipéridine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe diéthylamino, qui confère des propriétés électroniques et stériques distinctes. Cela en fait un intermédiaire précieux dans la synthèse de composés ayant des activités biologiques spécifiques.
Propriétés
Formule moléculaire |
C19H31N3O2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
tert-butyl 2-[6-(diethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-6-21(7-2)17-12-11-15(14-20-17)16-10-8-9-13-22(16)18(23)24-19(3,4)5/h11-12,14,16H,6-10,13H2,1-5H3 |
Clé InChI |
XKINFBBWQYTCNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


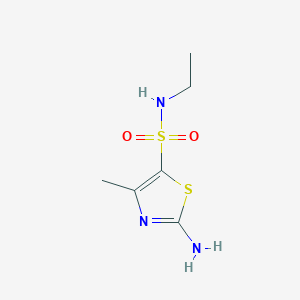

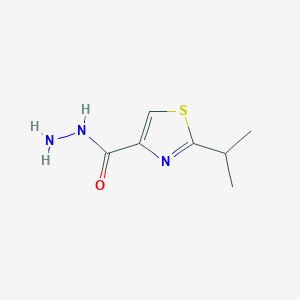


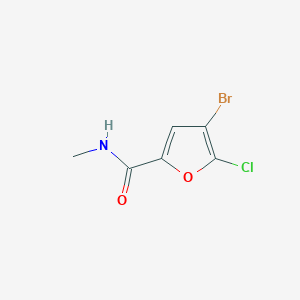
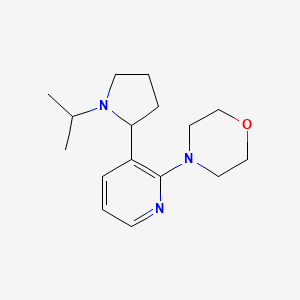
![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)


![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
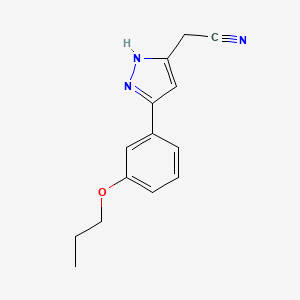
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
